molecular formula C9H6BrF2N3 B13198997 6-Bromo-5,7-difluoroquinoline-3,4-diamine

6-Bromo-5,7-difluoroquinoline-3,4-diamine

Cat. No.: B13198997
M. Wt: 274.06 g/mol
InChI Key: TZOBLQRIUCCKLC-UHFFFAOYSA-N
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Description

6-Bromo-5,7-difluoroquinoline-3,4-diamine is a chemical compound with the molecular formula C9H6BrF2N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-difluoroquinoline-3,4-diamine typically involves multi-step processes starting from commercially available precursors. One common method involves the bromination and fluorination of quinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution patterns on the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-difluoroquinoline-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

6-Bromo-5,7-difluoroquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-difluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dibromo-6,8-difluoroquinoline
  • 7-Bromo-2,4-dichloro-6,8-difluoroquinoline-3-carbonitrile

Uniqueness

6-Bromo-5,7-difluoroquinoline-3,4-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H6BrF2N3

Molecular Weight

274.06 g/mol

IUPAC Name

6-bromo-5,7-difluoroquinoline-3,4-diamine

InChI

InChI=1S/C9H6BrF2N3/c10-7-3(11)1-5-6(8(7)12)9(14)4(13)2-15-5/h1-2H,13H2,(H2,14,15)

InChI Key

TZOBLQRIUCCKLC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)C(=C(C=N2)N)N

Origin of Product

United States

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